N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
Description
N-(5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 6-methylpyridin-2-yl group at position 5 and an isoxazole-5-carboxamide moiety at position 2. This structure combines two pharmacologically relevant heterocycles—oxadiazole and isoxazole—which are known for their roles in drug discovery due to their metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-7-3-2-4-8(14-7)11-16-17-12(19-11)15-10(18)9-5-6-13-20-9/h2-6H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQFCUIDXGPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with isoxazole: The oxadiazole intermediate is then coupled with an isoxazole derivative through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the pyridine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved by reacting appropriate hydrazides with carboxylic acid derivatives under dehydrating conditions.
- Introduction of the Pyridine Ring : The oxadiazole intermediate is coupled with a pyridine derivative through nucleophilic substitution.
- Formation of the Isoxazole Moiety : The final step involves coupling the oxadiazole-pyridine intermediate with isoxazole derivatives under amide bond-forming conditions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
This compound has shown promising biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and isoxazole moieties exhibit significant anticancer properties. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8, suggesting that this compound may possess similar effects due to its structural analogies .
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound’s ability to interact with bacterial enzymes may contribute to its effectiveness as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial effects, derivatives of this compound have shown antifungal activity against species such as Candida albicans, indicating its potential use in treating fungal infections .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds similar to this compound:
Mechanism of Action
The mechanism of action of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Heterocycles : The target compound and 6c () share the 1,3,4-oxadiazole core, whereas 5d and 5g () are 1,2,4-oxadiazole derivatives. The position of the heteroatoms influences electronic properties and biological interactions.
- Electron-Donating Groups: The methoxy group in 5g () increases solubility and may enhance bioavailability . Halogen Substituents: The chloro group in 6c () contributes to lipophilicity and metabolic stability, a common strategy in drug design .
- Synthetic Efficiency : Higher yields for 5g (90%) compared to 5d (85%) suggest that methoxy substituents may stabilize intermediates or reduce steric hindrance during synthesis .
Physicochemical and Spectral Comparisons
- Melting Points : The higher melting point of 5d (261–262°C) versus 5g (236–237°C) indicates stronger intermolecular forces (e.g., dipole-dipole interactions from the nitro group) .
- Spectral Data :
- IR Spectroscopy : All compounds show characteristic oxadiazole ring vibrations (~1600 cm⁻¹). The target compound’s isoxazole-amide group would likely exhibit N–H and C=O stretches (~3300 cm⁻¹ and ~1680 cm⁻¹, respectively) .
- NMR : The 6-methylpyridin-2-yl group in the target compound and 6c would produce distinct aromatic proton signals (δ 6.8–8.0 ppm) and methyl resonances (δ ~2.5 ppm) .
Biological Activity
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 271.23 g/mol. The compound features an isoxazole ring and an oxadiazole moiety, which contribute to its unique chemical properties and biological activities .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that compounds containing the oxadiazole unit often demonstrate anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) . In vitro studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes such as carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases, including cancer . Selective inhibition of certain CA isoforms has been linked to therapeutic benefits in treating conditions like glaucoma.
- Antiparasitic Activity : Some derivatives have shown promise in antiparasitic applications, making them candidates for further exploration in drug discovery aimed at infectious diseases .
The mechanisms by which this compound exerts its biological effects involve:
- Targeting Enzymes and Receptors : The compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
- Induction of Apoptosis : Studies have shown that the compound can promote apoptosis in cancer cells through activation of apoptotic pathways involving key proteins like p53 .
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM. Induced apoptosis confirmed via flow cytometry. |
| Study B | Showed selective inhibition of hCA IX with a Ki value of 89 pM. Highlighted potential for cancer therapy targeting carbonic anhydrases. |
| Study C | Reported diverse biological activities across several cell lines, indicating broad therapeutic potential. |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A preclinical model evaluating the compound's effect on human leukemia cells reported significant reduction in cell viability and induction of apoptosis via caspase activation.
- Case Study 2 : In vitro studies on breast cancer cell lines indicated that modifications to the oxadiazole structure could enhance anticancer activity while reducing toxicity to normal cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves cyclization of hydrazide intermediates with appropriate carbonyl reagents. For example, Co(II)-catalyzed cyclization (as demonstrated in structurally analogous oxadiazole derivatives) can improve yield and regioselectivity . Multi-step protocols, such as coupling 5-(6-methylpyridin-2-yl)-1,3,4-oxadiazole-2-amine with activated isoxazole-5-carboxylic acid derivatives (e.g., using EDCI/HOBt or DCC), are common. Optimization should focus on solvent selection (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (e.g., 5–10 mol% Co(OAc)₂) to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine 1H/13C-NMR to confirm substituent connectivity (e.g., pyridinyl methyl at δ ~2.5 ppm, oxadiazole C=O at ~165–170 ppm) and FT-IR for functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for molecular ion validation (expected [M+H]⁺ ~330–340 Da). Elemental analysis (C, H, N) should match calculated values within ±0.4% .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., LOX , α-glucosidase , BChE ) using spectrophotometric methods. For LOX: Monitor hydroperoxide formation at 234 nm with linoleic acid substrate. For α-glucosidase: Use p-nitrophenyl-α-D-glucopyranoside (PNPG) and measure absorbance at 405 nm. IC₅₀ values should be compared to positive controls (e.g., acarbose for α-glucosidase) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer : Synthesize analogs with variations in the pyridinyl methyl group (e.g., halogenation, substitution at C4/C5) and the isoxazole-carboxamide moiety (e.g., replacing isoxazole with thiazole). Test these analogs in parallel against target enzymes (e.g., LOX) and use molecular docking (e.g., AutoDock Vina) to correlate activity with binding interactions. For example, bulky substituents on the pyridine ring may enhance steric hindrance in enzyme active sites .
Q. What computational strategies resolve contradictions in experimental bioactivity data?
- Methodological Answer : When discrepancies arise (e.g., high in vitro activity but low cellular efficacy), perform molecular dynamics (MD) simulations to assess compound stability in physiological environments. Pair this with ADMET prediction tools (e.g., SwissADME) to evaluate membrane permeability or metabolic liability. For instance, a logP >3 may indicate poor solubility, requiring formulation adjustments (e.g., PEGylation) .
Q. How can researchers identify off-target interactions or allosteric binding sites?
- Methodological Answer : Use thermal shift assays (TSA) to screen for protein binding partners. Combine with cryo-EM or X-ray crystallography (if co-crystals are obtainable) to resolve binding modes. For example, the 6-methylpyridin-2-yl group may engage in π-π stacking with aromatic residues in kinase domains, as seen in TGF-β inhibitors .
Critical Considerations
- Contradictory Data : If bioactivity varies between enzyme isoforms (e.g., LOX-1 vs. LOX-2), validate using isoform-specific assays and cross-check with gene knockout models .
- Synthetic Pitfalls : Avoid prolonged reflux during oxadiazole formation to prevent decomposition; monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
